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Compound of Interest

Compound Name: Methyl propyl disulfide

Cat. No.: B1219000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for methyl
propyl disulfide (C₄H₁₀S₂), a volatile organic compound found in various plants, including

those of the Allium genus. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for

easy reference and comparison. Detailed experimental protocols for obtaining this data are

also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for methyl propyl disulfide.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Methyl Propyl Disulfide
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

2.66 t 7.4 -S-S-CH₂-

2.40 s - -S-CH₃

1.69 sextet 7.4 -CH₂-CH₂-CH₃

1.00 t 7.4 -CH₂-CH₃

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for Methyl Propyl Disulfide

Chemical Shift (δ) ppm Assignment

42.5 -S-S-CH₂-

23.2 -S-CH₃

22.8 -CH₂-CH₂-CH₃

13.3 -CH₂-CH₃

Experimental Protocol for NMR Spectroscopy
The following is a typical experimental protocol for obtaining high-resolution ¹H and ¹³C NMR

spectra of a liquid sample like methyl propyl disulfide.

Sample Preparation:

A sample of methyl propyl disulfide (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C

NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).[1][2]

The solution is transferred to a 5 mm NMR tube.[3] To ensure magnetic field homogeneity,

the solution should be free of any particulate matter; filtration through a small plug of glass

wool in a Pasteur pipette is recommended if necessary.[1]
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A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for

chemical shift referencing (δ = 0.00 ppm).[2]

Instrument Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[3]

Nuclei: ¹H and ¹³C.

Temperature: Standard room temperature (approximately 298 K).

¹H NMR:

Number of Scans: 8-16

Relaxation Delay: 1-2 seconds

Pulse Width: Typically 30-45 degrees

¹³C NMR:

Number of Scans: 128-1024 (or more, depending on concentration)

Relaxation Delay: 2-5 seconds

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and

enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

IR Data
Table 3: FT-IR Spectroscopic Data for Methyl Propyl Disulfide
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Wavenumber (cm⁻¹) Assignment

2965, 2930, 2872 C-H stretching (alkane)

1455 C-H bending (alkane)

1378 C-H bending (alkane)

~530 S-S stretching

Note: The S-S stretching vibration is typically weak and can be difficult to observe.

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR

spectrum of liquid samples.

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., with a

diamond or zinc selenide crystal) is used.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This will be subtracted from the sample spectrum to remove any interference from the

instrument and the surrounding environment.

Sample Application: A small drop of neat methyl propyl disulfide is placed directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.[4][5]

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6]

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Cleaning: After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g.,

isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.
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MS Data (Electron Ionization)
The mass spectrum of methyl propyl disulfide is characterized by a molecular ion peak and

several fragment ions.

Table 4: Mass Spectrometry Data for Methyl Propyl Disulfide (Electron Ionization)

m/z Relative Intensity (%) Assignment

122 45 [M]⁺ (Molecular Ion)

80 100 [CH₃CH₂CH₂S]⁺

47 60 [CH₃S]⁺

43 55 [CH₃CH₂CH₂]⁺

41 40 [C₃H₅]⁺

Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of

volatile compounds like methyl propyl disulfide.

Sample Preparation: A dilute solution of methyl propyl disulfide is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, with a split ratio of, for example, 10:1. The injector

temperature is typically set to 250°C.[7]

Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm i.d., 0.25 µm

film thickness), is commonly used.[7]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

Oven Temperature Program: An initial temperature of 50°C is held for a few minutes,

followed by a temperature ramp (e.g., 3°C/min to 150°C, then 25°C/min to 250°C) to

ensure good separation of the analyte from any impurities.[7]
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Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Quadrupole or ion trap.

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-500 amu is scanned.

[7]

Ion Source Temperature: Typically maintained around 200-230°C.[7]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like methyl propyl disulfide.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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